![molecular formula C10H15N3O2S2 B2984147 2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-(氧杂环-2-基甲基)乙酰胺 CAS No. 727688-79-1](/img/structure/B2984147.png)
2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-(氧杂环-2-基甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, related compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The compounds were evaluated for their urease inhibitor activities .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .科学研究应用
谷氨酰胺酶抑制在癌症治疗中的作用
对双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物的研究,与所讨论的化合物密切相关,突出了谷氨酰胺酶抑制在癌症治疗中的治疗潜力。这些类似物,包括与 2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-(氧杂环-2-基甲基)乙酰胺在结构上相似的化合物,已显示出在体外和小鼠模型中减弱人淋巴瘤细胞生长的希望,表明了开发新癌症治疗剂的途径 (Shukla 等人,2012 年)。
抗菌活性
已合成与目标化合物在结构上相关的噻唑烷-4-酮衍生物,以评估其潜在的抗菌活性。这些化合物对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌等病原体表现出显着的体外抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌活性。这表明该化合物的框架可能有利于开发新的抗菌剂 (Baviskar 等人,2013 年)。
合成和化学分析
含有 1,3,4-噻二唑部分的化合物的合成和结构分析,例如 2-[(5-甲基-1,3,4-噻二唑-2-基)硫代]-N-(氧杂环-2-基甲基)乙酰胺,提供了对它们的化学性质的见解。例如,对 N-(5-苄基硫代-1,3,4-噻二唑-2-基)-2-(哌啶-1-基)乙酰胺的研究揭示了有趣的分子间相互作用和晶体结构,这些相互作用和晶体结构可以为开发具有特定所需性质的材料或药物提供信息 (Ismailova 等人,2014 年)。
药理学应用
涉及噻二唑化合物的药理学研究的广泛范围延伸到探索它们在治疗除癌症以外的各种疾病中的功效。例如,用含氟杂环改性生物活性酰胺和胺的研究旨在改善像乙酰唑胺这样的药物的药代动力学特征,表明在提高药物疗效和减少副作用方面有潜在的应用 (Sokolov 和 Aksinenko,2012 年)。
属性
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7-12-13-10(17-7)16-6-9(14)11-5-8-3-2-4-15-8/h8H,2-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKOUQNQRXBVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。